![molecular formula C15H19N5O2S B12922568 3-(Cyclohexylmethoxy)-5-[(pyrazin-2-yl)amino]-1,2-thiazole-4-carboxamide CAS No. 651305-29-2](/img/structure/B12922568.png)
3-(Cyclohexylmethoxy)-5-[(pyrazin-2-yl)amino]-1,2-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclohexylmethoxy)-5-(pyrazin-2-ylamino)isothiazole-4-carboxamide is a synthetic organic compound that belongs to the class of isothiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethoxy)-5-(pyrazin-2-ylamino)isothiazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the isothiazole ring: This can be achieved through the cyclization of appropriate thioamide and nitrile precursors under acidic or basic conditions.
Introduction of the pyrazin-2-ylamino group: This step often involves nucleophilic substitution reactions where a pyrazine derivative reacts with the isothiazole intermediate.
Attachment of the cyclohexylmethoxy group: This can be done via etherification reactions using cyclohexylmethanol and suitable activating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the isothiazole ring.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the pyrazine and isothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(Cyclohexylmethoxy)-5-(pyrazin-2-ylamino)isothiazole-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 3-(Cyclohexylmethoxy)-5-(pyridin-2-ylamino)isothiazole-4-carboxamide
- 3-(Cyclohexylmethoxy)-5-(pyrimidin-2-ylamino)isothiazole-4-carboxamide
Uniqueness
Compared to similar compounds, 3-(Cyclohexylmethoxy)-5-(pyrazin-2-ylamino)isothiazole-4-carboxamide might exhibit unique properties due to the presence of the pyrazine ring, which can influence its electronic and steric characteristics, potentially leading to distinct biological activities and applications.
特性
CAS番号 |
651305-29-2 |
|---|---|
分子式 |
C15H19N5O2S |
分子量 |
333.4 g/mol |
IUPAC名 |
3-(cyclohexylmethoxy)-5-(pyrazin-2-ylamino)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H19N5O2S/c16-13(21)12-14(22-9-10-4-2-1-3-5-10)20-23-15(12)19-11-8-17-6-7-18-11/h6-8,10H,1-5,9H2,(H2,16,21)(H,18,19) |
InChIキー |
LSBHKMQLAYYUQH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)COC2=NSC(=C2C(=O)N)NC3=NC=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12922491.png)
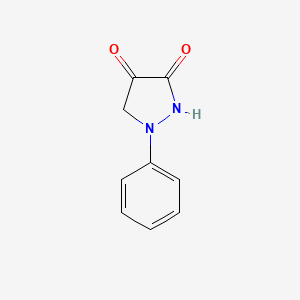
![(3aR,4R,5R,6aS)-4-((Z)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B12922505.png)
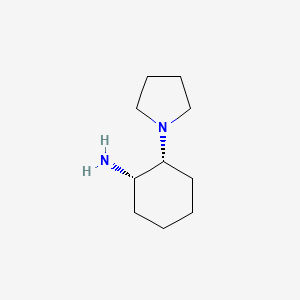

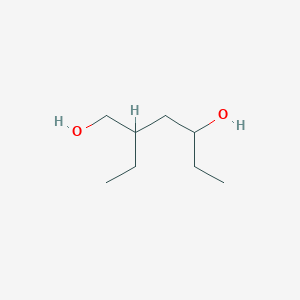
![Adenosine, 8-[(4-chlorophenyl)thio]-](/img/structure/B12922528.png)
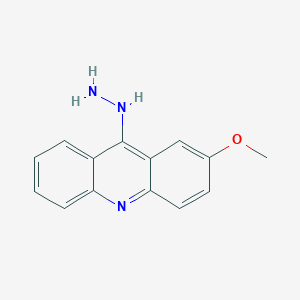
![2-[(2,4-Difluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12922544.png)
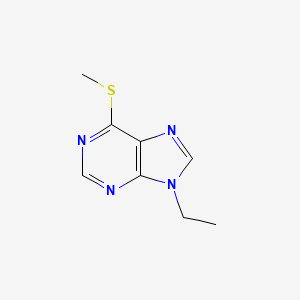
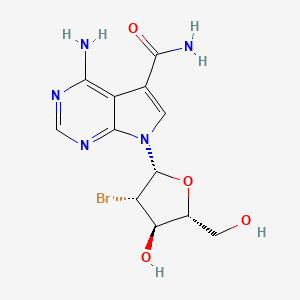
![3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline](/img/structure/B12922574.png)
![3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline](/img/structure/B12922575.png)

